molecular formula C7H7F3N2 B3101845 6-Methyl-5-(trifluoromethyl)pyridin-3-amine CAS No. 1402664-67-8

6-Methyl-5-(trifluoromethyl)pyridin-3-amine

Cat. No.: B3101845
CAS No.: 1402664-67-8
M. Wt: 176.14 g/mol
InChI Key: JIMDKKGPXBJVGB-UHFFFAOYSA-N
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Description

6-Methyl-5-(trifluoromethyl)pyridin-3-amine is an organic compound with the molecular formula C7H7F3N2 It is a derivative of pyridine, characterized by the presence of a trifluoromethyl group and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(trifluoromethyl)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Additionally, fluorinated pyridines can be synthesized through a one-pot process by reacting the corresponding pyridines with a mixture of fluorine and nitrogen, followed by treatment with triethylamine .

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its efficiency and the availability of reagents. The reaction conditions are optimized to ensure high yields and purity of the final product. Industrial processes also emphasize safety and environmental considerations, utilizing inert atmospheres and controlled temperatures to minimize hazards .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridines. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

6-Methyl-5-(trifluoromethyl)pyridin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-5-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. This property is crucial for its potential use in drug development, where it can modulate the activity of enzymes and receptors. The compound’s ability to form stable complexes with metal ions also contributes to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)pyridin-3-ol
  • 6-(Trifluoromethyl)-3-pyridinamine
  • 5-Amino-α,α,α-trifluoro-2-picoline

Uniqueness

Compared to similar compounds, 6-Methyl-5-(trifluoromethyl)pyridin-3-amine stands out due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring. This unique combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. The trifluoromethyl group enhances its stability and lipophilicity, while the methyl group influences its reactivity and interaction with other molecules .

Properties

IUPAC Name

6-methyl-5-(trifluoromethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c1-4-6(7(8,9)10)2-5(11)3-12-4/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMDKKGPXBJVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001261342
Record name 6-Methyl-5-(trifluoromethyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402664-67-8
Record name 6-Methyl-5-(trifluoromethyl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402664-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-5-(trifluoromethyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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